molecular formula C8H11ClN2O2 B7794511 6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 66400-14-4

6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B7794511
CAS No.: 66400-14-4
M. Wt: 202.64 g/mol
InChI Key: HXXGHKGTYZMJLP-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are widely found in nature and are significant in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by alkylation and methylation steps. The reaction conditions often include the use of chlorinating agents like thionyl chloride or phosphorus pentachloride, and alkylating agents such as alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine oxide, while nucleophilic substitution could result in a variety of substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting various biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylpyrimidine: Another chlorinated pyrimidine derivative.

    3-methyl-1-propylpyrimidine-2,4-dione: Lacks the chloro substituent.

    6-chloro-1-propylpyrimidine-2,4-dione: Lacks the methyl group.

Uniqueness

6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups can affect its interactions with other molecules and its overall stability.

Properties

IUPAC Name

6-chloro-3-methyl-1-propylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-4-11-6(9)5-7(12)10(2)8(11)13/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXGHKGTYZMJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=O)N(C1=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212810
Record name 6-Chloro-3-methyl-1-propyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66400-14-4
Record name 6-Chloro-3-methyl-1-propyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66400-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methyl-1-propyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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